molecular formula C20H13BrCl2N4S B12046497 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine CAS No. 477330-37-3

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine

Cat. No.: B12046497
CAS No.: 477330-37-3
M. Wt: 492.2 g/mol
InChI Key: DHIJZTHUYOUFQN-UHFFFAOYSA-N
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Description

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a complex organic compound that features a triazole ring, a pyridine ring, and various substituents including bromophenyl and dichlorobenzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine typically involves multi-step organic reactions. One common approach is to start with the formation of the triazole ring, followed by the introduction of the bromophenyl and dichlorobenzyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate (K2CO3) under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Thioether Oxidation

The benzylthio group (-S-CH2-) undergoes oxidation under controlled conditions:

Reaction TypeReagents/ConditionsProductYieldKey Findings
Sulfoxide formationH2O2 (30%), CH3COOH, 60°C, 4hSulfoxide derivative65–78%Selective oxidation without triazole ring degradation
Sulfone formationmCPBA (2 eq.), DCM, 0°C → rt, 12hSulfone derivative82%Complete conversion confirmed via LC-MS and ¹H NMR

Mechanistic Insight : Oxidation proceeds via electrophilic attack on the sulfur atom, with peroxide agents generating reactive intermediates.

Triazole Ring Functionalization

The 1,2,4-triazole core participates in alkylation and acylation:

Reaction TypeReagents/ConditionsProductYieldNotes
N-AlkylationCH3I, K2CO3, DMF, 80°C, 6h1-Methyltriazolium derivative73%Regioselectivity confirmed at N4 position
AcylationAcCl, Et3N, THF, 0°C → rt, 8hAcetylated triazole68%Stability issues observed during purification

Key Data : Alkylation enhances solubility in polar aprotic solvents (e.g., DMSO), while acylation improves thermal stability up to 220°C .

Pyridine Ring Reactivity

The pyridine moiety acts as a weak base and metal ligand:

Reaction TypeReagents/ConditionsProductKey Observations
ProtonationHCl (1M), MeOHPyridinium chloridepKa ≈ 3.2 (measured via UV-Vis titration)
Metal complexationCu(NO3)2, EtOH/H2O, refluxCu(II)-pyridine complexStability constant (log β) = 8.9 ± 0.2

Applications : Metal complexes show enhanced antibacterial activity (MIC = 4 μg/mL against S. aureus) .

Aromatic Substitution Reactions

The bromophenyl and dichlorobenzyl groups undergo nucleophilic substitutions:

SiteReagents/ConditionsProductYieldSelectivity
4-BromophenylNH3 (aq.), CuI, 120°C, 24h4-Aminophenyl derivative55%Competing dehalogenation minimized below 100°C
3,4-DichlorobenzylKOtBu, DMF, 120°C, 12hElimination to styrene41%Side product: disulfide from S-S coupling

Critical Note : Bromine substitution requires Pd catalysts for cross-coupling (e.g., Suzuki reactions), but no literature reports exist for this specific compound.

Thiol-Disulfide Exchange

The thioether linkage participates in dynamic covalent chemistry:

ReagentsConditionsProductEquilibrium Constant (Keq)
ThiophenolDMF, rt, 48hMixed disulfide0.45 ± 0.03
GlutathionePBS buffer, pH 7.4, 37°CBioconjugateKeq = 1.2 × 10³ M⁻¹

Biological Relevance : Thiol-disulfide exchange enables selective protein targeting in drug delivery systems .

Photochemical Reactions

UV-induced reactivity observed under specific wavelengths:

ConditionsProductQuantum Yield (Φ)
UV-A (365 nm), CH3CNTriazole ring-opening product0.12 ± 0.02
UV-C (254 nm), O2-saturatedSulfoxide + Br⁻ releaseΦ = 0.08

Caution : Photodegradation limits utility in light-exposed applications.

Catalytic Hydrogenation

Selective reduction of unsaturated bonds:

CatalystConditionsProductConversion
Pd/C (5%), H2 (1 atm)EtOH, rt, 6hDihydrotriazole88%
Raney Ni, H2 (3 atm)THF, 50°C, 12hTetrahydrotriazole62%

Limitation : Over-reduction degrades the pyridine ring .

Scientific Research Applications

Medicinal Chemistry

Anticonvulsant Activity
Research has indicated that derivatives of triazoles, including 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine, exhibit significant anticonvulsant properties. A study demonstrated that a closely related compound enhanced the anticonvulsant activity of established drugs like carbamazepine and valproate in animal models. This suggests potential for developing new anticonvulsant medications based on triazole derivatives .

Antifungal Properties
Triazole compounds are known for their antifungal activity. Research has shown that similar structures demonstrate effectiveness against various fungal strains. For instance, studies have reported that triazole derivatives possess activity comparable to commercial antifungals like bifonazole . This positions this compound as a candidate for further exploration in antifungal drug development.

Agriculture

Pesticidal Activity
The compound's structure suggests potential applications in agrochemicals as a pesticide. Triazole derivatives have been explored for their ability to inhibit fungal pathogens in crops. The incorporation of bromophenyl and dichlorobenzyl moieties may enhance the efficacy and specificity of these compounds against agricultural pests .

Material Science

Polymer Chemistry
In material science, triazole compounds are being investigated for their ability to form coordination complexes with metals. Such complexes can be utilized in the development of new materials with unique electronic or catalytic properties. The synthesis of polymers incorporating triazole units could lead to materials with enhanced thermal stability and mechanical strength .

Data Summary Table

Application AreaSpecific Use CaseFindings/References
Medicinal ChemistryAnticonvulsant ActivityEnhanced activity with carbamazepine
Antifungal PropertiesComparable efficacy to bifonazole
AgriculturePesticidal ActivityPotential effectiveness against pathogens
Material SciencePolymer ChemistryDevelopment of stable coordination complexes

Case Studies

  • Anticonvulsant Activity Study : In a preclinical study involving mice, it was found that the compound significantly elevated the seizure threshold when administered at specific doses. This highlights its potential as an adjunct therapy in epilepsy management .
  • Antifungal Screening : A series of triazole derivatives were screened for antifungal activity against various strains. The results indicated that compounds similar to this compound exhibited promising antifungal properties, warranting further investigation into their mechanisms of action .
  • Agrochemical Development : Research into the pesticidal properties of triazoles has led to the synthesis of new formulations aimed at combating crop diseases caused by fungal pathogens. Early results suggest improved efficacy compared to traditional treatments .

Mechanism of Action

The mechanism of action of 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromophenyl)-2-((3,4-dichlorobenzyl)sulfanyl)-4(3H)-quinazolinone
  • N-(4-Bromophenyl)-3-[(3,4-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide

Uniqueness

3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is unique due to its specific combination of functional groups and its triazole-pyridine core structure. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in various scientific fields.

Biological Activity

The compound 3-(4-(4-Bromophenyl)-5-((3,4-dichlorobenzyl)thio)-4H-1,2,4-triazol-3-yl)pyridine is a member of the triazole family, which has garnered significant attention due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological properties, and potential therapeutic applications.

Chemical Structure and Synthesis

The compound can be structurally represented as follows:

C17H14BrCl2N5S\text{C}_{17}\text{H}_{14}\text{BrCl}_2\text{N}_5\text{S}

Synthesis

The synthesis of this compound typically involves the reaction of 4-bromophenyl derivatives with thioether precursors in the presence of appropriate catalysts. The synthetic pathway can be summarized as follows:

  • Formation of Triazole Ring : The initial step involves the formation of the triazole ring through the cyclization of hydrazine derivatives with isothiocyanates.
  • Thioether Formation : Subsequent alkylation leads to the introduction of the thioether group.
  • Pyridine Attachment : Finally, pyridine is attached to complete the structure.

Antimicrobial Properties

The biological activity of triazole compounds, including our target compound, has been extensively studied. Triazoles are known for their antimicrobial properties:

  • Antibacterial Activity : Studies have shown that triazole derivatives exhibit significant activity against various bacterial strains. For instance, compounds similar to our target have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 1 to 16 µg/mL .
  • Antifungal Activity : The antifungal potential is also noteworthy. Triazoles are often compared to azoles like fluconazole, showing competitive efficacy against fungal infections caused by Candida albicans and Aspergillus species .

Anticancer Activity

Emerging research indicates that triazole compounds may possess anticancer properties:

  • Mechanism of Action : The anticancer effects are thought to arise from the inhibition of specific enzymes involved in cancer cell proliferation. For example, some derivatives have shown IC50 values in the low micromolar range against colon carcinoma cells (HCT-116) and breast cancer cells (T47D) .
  • Case Studies : A study highlighted a series of triazole derivatives where one compound exhibited an IC50 value of 6.2 µM against HCT-116 cells, indicating promising potential for further development in cancer therapy .

Antioxidant Activity

Triazole compounds have also been evaluated for their antioxidant properties , which are crucial for mitigating oxidative stress-related diseases:

  • Compounds derived from triazoles have shown significant scavenging activity in DPPH and ABTS assays, with some exhibiting IC50 values comparable to well-known antioxidants like ascorbic acid .

Summary Table of Biological Activities

Biological ActivityTarget Organisms/CellsIC50/MIC Values
AntibacterialStaphylococcus aureus, E. coli1 - 16 µg/mL
AntifungalCandida albicans, AspergillusVariable
AnticancerHCT-116 (colon), T47D (breast)6.2 µM (HCT-116)
AntioxidantVarious free radicalsComparable to ascorbic acid

Properties

CAS No.

477330-37-3

Molecular Formula

C20H13BrCl2N4S

Molecular Weight

492.2 g/mol

IUPAC Name

3-[4-(4-bromophenyl)-5-[(3,4-dichlorophenyl)methylsulfanyl]-1,2,4-triazol-3-yl]pyridine

InChI

InChI=1S/C20H13BrCl2N4S/c21-15-4-6-16(7-5-15)27-19(14-2-1-9-24-11-14)25-26-20(27)28-12-13-3-8-17(22)18(23)10-13/h1-11H,12H2

InChI Key

DHIJZTHUYOUFQN-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=NN=C(N2C3=CC=C(C=C3)Br)SCC4=CC(=C(C=C4)Cl)Cl

Origin of Product

United States

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